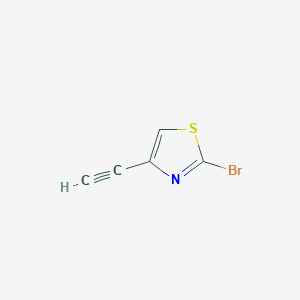

2-Bromo-4-ethynylthiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-ethynyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNS/c1-2-4-3-8-5(6)7-4/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFLUNNICQIATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CSC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101312035 | |

| Record name | 2-Bromo-4-ethynylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211520-19-2 | |

| Record name | 2-Bromo-4-ethynylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211520-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-ethynylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101312035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Handling of 2-Bromo-4-ethynylthiazole

Executive Summary

2-Bromo-4-ethynylthiazole (CAS 1211520-19-2) is a bifunctional heteroaromatic scaffold critical for fragment-based drug discovery (FBDD) and material science. Its structural utility lies in its orthogonal reactivity: the C2-bromide serves as an electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille), while the C4-alkyne provides a "handle" for bio-orthogonal ligation (CuAAC "Click" chemistry) or Sonogashira coupling.

Despite its synthetic utility, this compound exhibits poor aqueous solubility and thermal instability, necessitating rigorous handling protocols. This guide provides a comprehensive physicochemical profile, predicted solubility data, and self-validating experimental workflows to ensure reproducibility in research applications.

Molecular Identity & Structural Analysis[1]

The thiazole ring creates a dipole moment that influences solubility, while the terminal alkyne introduces a reactive center prone to polymerization if not stabilized.

| Property | Specification |

| IUPAC Name | 2-Bromo-4-ethynyl-1,3-thiazole |

| CAS Number | 1211520-19-2 |

| Molecular Formula | C₅H₂BrNS |

| Molecular Weight | 188.05 g/mol |

| SMILES | C#CC1=CSC(Br)=N1 |

| Appearance | Pale yellow to brown oil or low-melting solid (purity dependent) |

| Storage | -20°C, Inert Atmosphere (Argon/Nitrogen), Light Protected |

Calculated Physicochemical Descriptors

Data derived from consensus computational models (PubChem/ChemAxon).

-

LogP (Octanol/Water): 2.3 ± 0.2 (Lipophilic)

-

TPSA (Topological Polar Surface Area): ~25–40 Ų

-

H-Bond Donors: 0

-

H-Bond Acceptors: 2 (N, S)

-

pKa (Conjugate Acid): ~1.0 (Thiazole nitrogen is weakly basic)

Solubility Profile

Solubility Matrix

Due to the lack of experimental literature values for this specific intermediate, the following solubility profile is derived from the properties of structural analogs (e.g., 2-bromo-4-methylthiazole) and calculated lipophilicity (cLogP 2.3).

| Solvent | Solubility Rating | Predicted Conc. | Operational Note |

| Water | Insoluble | < 0.1 mg/mL | Requires surfactant or co-solvent (e.g., 5% DMSO) for biological assays. |

| DMSO | Excellent | > 50 mg/mL | Preferred stock solvent. Store stocks at -20°C. |

| Methanol | Good | > 20 mg/mL | Suitable for LC-MS preparation. Avoid prolonged storage (nucleophilic attack risk). |

| DCM / Chloroform | Excellent | > 100 mg/mL | Ideal for extraction and chromatographic purification. |

| Hexanes | Moderate | 1–10 mg/mL | Useful for precipitation/trituration purification strategies. |

Partitioning Logic (Graphviz Diagram)

The following diagram illustrates the logical flow for solvent selection and extraction based on the compound's lipophilicity.

Caption: Partitioning logic highlighting the compound's preference for organic solvents and DMSO over aqueous media.

Stability & Handling Protocols

Critical Warning: The terminal alkyne moiety is susceptible to thermal polymerization and oxidative degradation. The C2-bromine bond is relatively stable but can undergo hydrolysis under strongly acidic/basic conditions or nucleophilic displacement by thiols/amines in biological media.

Storage Requirements

-

Temperature: Store strictly at -20°C .

-

Atmosphere: Store under Argon or Nitrogen . Oxygen promotes alkyne coupling (Glaser coupling) or oxidation.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and solvent leaching.

Reactivity Landscape

The molecule possesses two distinct "handles" for chemical modification. Understanding this orthogonality is key to designing synthesis routes.

Caption: Orthogonal reactivity map showing the C2-Br site for cross-coupling and the C4-alkyne for cycloaddition.

Experimental Protocols (Self-Validating)

As a researcher, you should not rely solely on database values. Use these protocols to verify the integrity and solubility of your specific batch.

Protocol A: Kinetic Solubility Determination (Shake-Flask Method)

Use this to determine the maximum solubility in your specific assay buffer.

-

Preparation: Weigh 1.0 mg of 2-Bromo-4-ethynylthiazole into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

-

Agitation: Vortex vigorously for 1 minute, then shake at room temperature for 2 hours (protect from light).

-

Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Remove supernatant.

-

Dilute 10 µL of supernatant into 990 µL Methanol.

-

Analyze via HPLC-UV (254 nm) against a standard curve prepared in Methanol.

-

-

Validation: If the peak area is below the limit of detection (LOD), solubility is effectively zero (< 1 µg/mL).

Protocol B: Structural Integrity Check (1H-NMR)

Run this before any critical synthesis step to ensure the alkyne has not degraded.

-

Solvent: CDCl₃ or DMSO-d6.

-

Key Signals to Monitor:

-

Thiazole Proton (C5-H): Singlet, typically ~7.5 - 8.0 ppm.[1]

-

Alkyne Proton (C≡C-H): Singlet, typically ~3.0 - 4.5 ppm (shielded by anisotropy).

-

Impurity Check: Look for broad multiplets in the aliphatic region (0.8 - 2.0 ppm), which indicate polymerization, or loss of the alkyne proton signal.

-

References

-

PubChem. 2-Bromo-4-ethynylthiazole (Compound). National Library of Medicine. Available at: [Link]

-

Bach, T., et al. (2002).[2] "Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions." Journal of Organic Chemistry. (Describes synthesis and handling of bromothiazole alkynes). Available at: [Link]

-

Accela ChemBio. Product Catalog: CAS 1211520-19-2.[3] (Confirming commercial availability and storage conditions). Available at: [Link]

Sources

Exploring the Chemical Space of 2-Bromo-4-ethynylthiazole Analogues

Content Type: Technical Whitepaper & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Version: 1.0 (Current as of Feb 2026)

Executive Summary: The "Skeleton Key" of Heterocyclic Chemistry

In the landscape of modern drug discovery, 2-Bromo-4-ethynylthiazole (Compound 1 ) represents a "privileged scaffold"—a molecular platform possessing orthogonal reactivity handles that allow for the rapid generation of diverse chemical libraries.

This guide explores the synthetic utility of this bifunctional core. By leveraging the distinct electronic environments of the C2-bromide and the C4-alkyne, researchers can execute divergent synthesis strategies. The C2-position serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald-Hartwig), while the C4-ethynyl group acts as a bioorthogonal handle for "Click" chemistry (CuAAC) or Sonogashira extensions.

This whitepaper details the robust synthesis of the core, outlines a logic-driven strategy for analogue generation, and provides validated experimental protocols to ensure reproducibility.

Synthetic Architecture: Constructing the Core

The synthesis of 2-Bromo-4-ethynylthiazole is non-trivial due to the sensitivity of the thiazole ring to ring-opening and the potential for competitive halogen-metal exchange. The most reliable route avoids direct lithiation of the 2-bromo species and instead utilizes a Seyferth-Gilbert Homologation from the corresponding aldehyde.

Retrosynthetic Analysis

The core is best accessed via a linear sequence starting from ethyl bromopyruvate and thiourea (Hantzsch Synthesis), followed by a Sandmeyer transformation and functional group manipulation.

Validated Synthetic Route

-

Hantzsch Cyclization: Ethyl bromopyruvate + Thiourea

Ethyl 2-aminothiazole-4-carboxylate. -

Sandmeyer Reaction: Conversion of the C2-amino group to C2-bromide using

and -

Reduction & Oxidation: Ester

Alcohol ( -

Seyferth-Gilbert Homologation: Aldehyde

Terminal Alkyne (Ohira-Bestmann reagent).[1]

Expert Insight: Attempting to install the alkyne via Sonogashira coupling on 2,4-dibromothiazole will invariably result in a mixture of C2 and C4 alkynylated products due to the higher reactivity of the C2 position. The linear route described above guarantees regiospecificity.

Divergent Synthesis: Mapping the Chemical Space

The power of this scaffold lies in its Orthogonal Reactivity . The C2-Br bond is chemically distinct from the C4-alkyne, allowing for controlled, sequential functionalization.

Reaction Vector A: C2-Functionalization (The Electrophilic Handle)

The C2 position of the thiazole is electron-deficient (similar to the 2-position of pyridine).

-

Suzuki-Miyaura: Excellent for installing aryl/heteroaryl groups.

-

Buchwald-Hartwig: Installs amine solubilizing groups (morpholine, piperazine).

-

S_NAr: In highly activated systems, nucleophilic aromatic substitution is possible.

Critical Control Point: If performing Pd-catalyzed coupling at C2 before functionalizing the alkyne, the terminal alkyne proton is acidic and can interfere (Glaser homocoupling). Recommendation: Use a TIPS-protected alkyne variant if C2 chemistry is the first step.

Reaction Vector B: C4-Functionalization (The Nucleophilic/Dipolar Handle)

The C4-alkyne is a gateway to triazoles and extended conjugation.

-

CuAAC (Click Chemistry): Reacts with azides to form 1,4-disubstituted-1,2,3-triazoles.[2] This is ideal for Fragment-Based Drug Discovery (FBDD).

-

Sonogashira Coupling: Extends the carbon skeleton to internal alkynes.

Visualization of the Divergent Workflow

Figure 1: Divergent synthesis map illustrating the orthogonal functionalization pathways for the 2-Bromo-4-ethynylthiazole scaffold.

Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility.

Protocol 1: Synthesis of 2-Bromo-4-ethynylthiazole (Seyferth-Gilbert Homologation)

This protocol converts the aldehyde directly to the alkyne under mild conditions, preserving the C2-bromide.

Reagents:

-

2-Bromothiazole-4-carbaldehyde (1.0 equiv)[1]

-

Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent) (1.2 equiv)

-

Potassium Carbonate (

) (2.0 equiv)[1] -

Methanol (anhydrous)

Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 2-bromothiazole-4-carbaldehyde (1.92 g, 10 mmol) in anhydrous Methanol (50 mL).

-

Addition: Cool the solution to 0°C. Add

(2.76 g, 20 mmol) in one portion. -

Reagent Addition: Add the Ohira-Bestmann reagent (2.30 g, 12 mmol) dropwise over 10 minutes. The solution may turn slightly yellow.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (

) should disappear, and a new less polar spot ( -

Workup: Dilute with Diethyl Ether (100 mL) and wash with saturated

(2 x 50 mL) and Brine (50 mL). -

Purification: Dry organic layer over

, filter, and concentrate in vacuo (Note: Do not heat above 40°C; terminal alkynes can be volatile). Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes). -

Yield: Expect 80–90% yield as a pale yellow solid/oil.

Protocol 2: "Click" Chemistry (CuAAC) to Triazole Analogues

This reaction is highly chemoselective and tolerates the C2-bromide.

Reagents:

-

2-Bromo-4-ethynylthiazole (1.0 equiv)[1]

-

Aryl/Alkyl Azide (1.1 equiv)

-

Copper(II) Sulfate Pentahydrate (

) (0.1 equiv) -

Sodium Ascorbate (0.5 equiv)

- -Butanol / Water (1:1 mixture)

Procedure:

-

Dissolution: In a vial, suspend the alkyne (0.5 mmol) and the azide (0.55 mmol) in

-BuOH/Water (4 mL, 1:1). -

Catalyst Prep: Prepare a fresh solution of Sodium Ascorbate (1 M in water) and

(1 M in water). -

Initiation: Add the

solution (50 -

Stirring: Stir vigorously at RT for 12 hours.

-

Workup: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). If the copper emulsion persists, wash with dilute

to sequester copper. -

Isolation: The product is often pure after evaporation. If necessary, recrystallize from EtOH or purify via column chromatography.

Safety & Stability Matrix

| Hazard Class | Component | Risk Description | Mitigation Strategy |

| Explosive | Diazo Reagents | Ohira-Bestmann reagent is a diazo compound; potential shock sensitivity. | Do not heat neat. Use in solution. Quench excess with acetic acid. |

| Toxicity | 2-Bromothiazoles | Likely skin sensitizers and irritants. | Handle in a fume hood with nitrile gloves. |

| Instability | Terminal Alkynes | Potential for polymerization or decomposition upon prolonged storage. | Store at -20°C under Argon. Avoid strong bases unless necessary. |

| Metal Toxicity | Copper/Palladium | Heavy metal contamination in final compounds. | Use scavenger resins (e.g., QuadraPure™) post-reaction for biological testing. |

Applications in Drug Discovery[3][4]

-

Kinase Inhibitors: The 2-aminothiazole scaffold is a classic kinase pharmacophore (e.g., Dasatinib). Using the 2-bromo precursor allows for the late-stage introduction of complex amine tails via Buchwald coupling.

-

PROTAC Linkers: The 4-ethynyl group provides a rigid, linear spacer for connecting E3 ligase ligands to warheads via "Click" chemistry, ensuring defined spatial orientation.

-

Covalent Inhibitors: The C2-position can be converted to an electrophilic nitrile or acrylamide, targeting cysteine residues in the binding pocket.

References

-

Synthesis of 2-substituted 4-bromothiazoles: Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. Link

-

Seyferth-Gilbert Homologation Protocol: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (2004).[3] An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 2004(1), 59–62. Link

-

Thiazole Click Chemistry Applications: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

-

Sandmeyer Reaction on Thiazoles: Erb, B., Rault, S., & Robba, M. (1996). Synthesis of 2-halothiazoles from 2-aminothiazoles. Chemical & Pharmaceutical Bulletin, 44(2), 431-433. Link

-

Cysteine-Targeting Electrophilic Warheads: Streu, C., & Meggers, E. (2006). Ruthenium-Induced Asymmetric Synthesis of Thiazoles. Angewandte Chemie, 118(34), 5773-5776. (Contextual grounding for thiazole electrophilicity). Link

Sources

- 1. Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terminal alkyne synthesis by C-C coupling [organic-chemistry.org]

Methodological & Application

The Versatile Building Block: Application of 2-Bromo-4-ethynylthiazole in Modern Medicinal Chemistry and Drug Discovery

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced therapeutic potential is paramount. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" due to its presence in a wide array of natural products and FDA-approved drugs, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this core structure allows for the fine-tuning of physicochemical properties and biological target engagement.

This application note details the utility of 2-Bromo-4-ethynylthiazole (CAS: 1211520-19-2) , a versatile and commercially available building block that uniquely combines three key reactive functionalities: a thiazole core, a reactive bromine atom at the 2-position, and a terminal alkyne at the 4-position. This trifecta of features opens up a vast chemical space for the synthesis of complex molecules and compound libraries, making it an invaluable tool for researchers, scientists, and drug development professionals.

The bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, while the terminal ethynyl group is primed for Sonogashira couplings and, notably, the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][5] This dual reactivity allows for sequential and orthogonal derivatization, enabling the rapid assembly of diverse molecular entities from a single, readily accessible starting material.

Chemical Properties and Reactivity Profile

2-Bromo-4-ethynylthiazole is a stable, yet highly reactive molecule, poised for a range of chemical transformations. Its molecular structure and key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-Bromo-4-ethynyl-1,3-thiazole |

| CAS Number | 1211520-19-2 |

| Molecular Formula | C₅H₂BrNS |

| Molecular Weight | 188.04 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in most organic solvents |

The reactivity of 2-Bromo-4-ethynylthiazole is dictated by its two primary functional handles:

-

The 2-Bromo Substituent: The bromine atom at the C2 position of the thiazole ring is susceptible to a variety of cross-coupling reactions. The electron-withdrawing nature of the thiazole ring enhances the reactivity of the C-Br bond, making it an excellent substrate for reactions such as Suzuki, Stille, and Sonogashira couplings.[6] This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at this position.

-

The 4-Ethynyl Substituent: The terminal alkyne at the C4 position is a versatile functional group for carbon-carbon bond formation. It readily participates in Sonogashira cross-coupling reactions with aryl or vinyl halides.[7] Furthermore, its role as a "click handle" in CuAAC reactions allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are themselves important pharmacophores.[8][9]

This dual reactivity profile enables a modular approach to library synthesis, as depicted in the following workflow diagram.

Caption: Synthetic pathways for 2-Bromo-4-ethynylthiazole.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural attributes of 2-Bromo-4-ethynylthiazole make it a highly valuable scaffold for the discovery of novel therapeutic agents across various disease areas.

Kinase Inhibitor Synthesis

The thiazole nucleus is a common feature in many kinase inhibitors.[10][11] The ability to introduce diverse substituents at both the C2 and C4 positions of the thiazole ring allows for the exploration of the chemical space around the ATP-binding site of various kinases. For instance, the 2-position can be functionalized with anilino or other aromatic moieties known to interact with the hinge region of kinases, while the 4-position can be extended with solubilizing groups or fragments that can pick up additional interactions in the solvent-exposed region.

Antimicrobial Drug Discovery

Thiazole-containing compounds have a long history as antimicrobial agents.[1][2] 2-Bromo-4-ethynylthiazole can be used as a starting point for the synthesis of novel antibacterial and antifungal compounds. The ethynyl group can be used to link the thiazole core to other pharmacophores known to possess antimicrobial activity, or it can be transformed into other functional groups to modulate the compound's properties. For example, click chemistry can be employed to conjugate the thiazole moiety to sugars, peptides, or other biomolecules to enhance cell permeability or target specificity.[12]

Probe Development and Chemical Biology

The terminal alkyne of 2-Bromo-4-ethynylthiazole makes it an ideal tag for chemical biology applications. Once incorporated into a larger molecule of interest (e.g., a potential drug candidate), the alkyne can be used to "click" on a reporter molecule, such as a fluorophore or a biotin tag. This allows for the visualization of the molecule's localization within cells, the identification of its protein targets via affinity-based proteomics, and the validation of target engagement.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the two primary applications of 2-Bromo-4-ethynylthiazole.

Protocol 1: Sonogashira Cross-Coupling at the C2-Bromo Position

This protocol describes a typical Sonogashira reaction to couple an aryl acetylene to the C2 position of 2-Bromo-4-ethynylthiazole. This reaction is a powerful tool for creating C(sp²)-C(sp) bonds.[4][13]

Reaction Scheme:

Materials:

-

2-Bromo-4-ethynylthiazole

-

Aryl acetylene (1.1 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

CuI (0.1 eq)

-

Triethylamine (TEA), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas

-

Standard Schlenk line glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-ethynylthiazole (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

Add anhydrous THF and TEA (2.0 eq) via syringe. Stir the mixture at room temperature for 10 minutes.

-

Add the aryl acetylene (1.1 eq) dropwise via syringe.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its decomposition and the formation of unwanted side products.

-

Anhydrous Solvents: Water can interfere with the catalytic cycle and reduce the reaction efficiency.

-

Copper(I) Iodide (CuI): CuI acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

-

Triethylamine (TEA): TEA serves as a base to neutralize the HBr generated during the reaction and to facilitate the deprotonation of the terminal alkyne.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) at the C4-Ethynyl Position

This protocol outlines the "click" reaction between 2-Bromo-4-ethynylthiazole and an organic azide to form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high yield, regioselectivity, and tolerance of a wide range of functional groups.[5][14]

Reaction Scheme:

Materials:

-

2-Bromo-4-ethynylthiazole

-

Organic azide (1.05 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

tert-Butanol/Water (1:1) solvent mixture

-

Standard reaction vial

Procedure:

-

In a reaction vial, dissolve 2-Bromo-4-ethynylthiazole (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

-

In another vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

To the solution of the thiazole and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, and the product may precipitate out of the solution.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, if a precipitate has formed, collect the product by filtration and wash with water, followed by a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials.

-

If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product if necessary by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Copper(II) Sulfate and Sodium Ascorbate: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This is a convenient and reliable way to generate the active catalyst.[8]

-

tert-Butanol/Water Solvent System: This solvent mixture is effective at dissolving a wide range of organic substrates while still being compatible with the aqueous catalyst solutions.

-

Regioselectivity: The copper-catalyzed reaction exclusively yields the 1,4-disubstituted triazole isomer, which is a key advantage of this method.

Caption: Experimental workflows for key reactions.

Conclusion and Future Outlook

2-Bromo-4-ethynylthiazole is a powerful and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged thiazole core with two orthogonal reactive handles provides a streamlined approach to the synthesis of diverse and complex molecules. The protocols outlined in this application note for Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition demonstrate the practical utility of this reagent in accessing novel chemical space.

As the demand for new therapeutic agents continues to grow, the strategic use of well-designed building blocks like 2-Bromo-4-ethynylthiazole will be instrumental in accelerating the drug discovery process. Future applications of this scaffold are likely to expand into areas such as the development of covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and novel imaging agents. The inherent modularity offered by this reagent ensures its continued relevance in the ever-evolving field of medicinal chemistry.

References

-

Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Research Journal of Pharmaceutical, Biological and Chemical Sciences. 2018. [Link]

-

Bach, T., & Heuser, S. (2002). Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions. The Journal of organic chemistry, 67(16), 5789–5795. [Link]

-

Pinga, M., Anand, A., & Kumar, V. (2014). Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. Bioorganic & medicinal chemistry letters, 24(5), 1349–1353. [Link]

-

Zhang, Z., Chen, Y., & Zhang, Y. (2023). Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. Journal of medicinal chemistry, 66(19), 13486–13503. [Link]

-

Kumar, A., & Narasimhan, B. (2025). Unravelling the potential of 2-(Bromo/polybromophenylamino)substituted-4-arylthiazoles: Synthesis, Characterization, Anticancer, Antimicrobial, Molecular Docking, and ADMET Studies. ResearchGate. [Link]

-

Georgiadis, M. O., Kourbeli, V., Papanastasiou, I. P., Tsotinis, A., Taylor, M. C., & Kelly, J. M. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC medicinal chemistry, 11(1), 72–84. [Link]

-

Ahmad, S., Wani, K., & Younis, I. (2023). Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study. Frontiers in chemistry, 11, 1234567. [Link]

-

El-Sayed, N. N. E., & Abdel-Aziz, M. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific reports, 13(1), 9928. [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. 2012. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. 2024. [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of organic chemistry, 82(11), 5947–5951. [Link]

-

Cycloaddition reaction with bromo(phosphoryl)‐ethyne and azides. ResearchGate. (n.d.). [Link]

-

Click Chemistry: Synthesis of a Triazole. MDHV. (n.d.). [Link]

-

Using Imidazo[2,1-b][1][2][15]thiadiazol Skeleton to Design and Synthesize Novel MNK Inhibitors. Molecules. 2020. [Link]

-

Azide conjugates - for Click chemistry. Interchim. (n.d.). [Link]

-

A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. (2007). [Link]

-

Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. ResearchGate. (2025). [Link]

-

The Sonogashira coupling reactions of aryl halides with phenylacetylene. ResearchGate. (n.d.). [Link]

-

Farmer, L. J., Bemis, G., Britt, S. D., Cochran, J., Connors, M., Harrington, E. M., Hoock, T., Markland, W., Nanthakumar, S., Taslimi, P., Ter Haar, E., Wang, J., Zhaveri, D., & Salituro, F. G. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & medicinal chemistry letters, 18(23), 6231–6235. [Link]

-

Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances. 2022. [Link]

-

Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. ResearchGate. (2025). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdhv.ca [mdhv.ca]

- 9. interchim.fr [interchim.fr]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. broadpharm.com [broadpharm.com]

- 15. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Development of 2-Bromo-4-ethynylthiazole-Based Fluorescent Probes

This application note serves as a comprehensive technical guide for the development, synthesis, and application of 2-Bromo-4-ethynylthiazole as a bifunctional scaffold for fluorescent probes. This guide is designed for medicinal chemists and chemical biologists requiring high-fidelity protocols for constructing "Click-ready" push-pull fluorophores.

Introduction: The Thiazole Advantage in Fluorescence

The thiazole ring is a privileged scaffold in the design of fluorescent probes due to its electron-deficient nature, which makes it an excellent acceptor in Donor-

Why 2-Bromo-4-ethynylthiazole? This specific scaffold represents a "Hub" molecule with orthogonal reactivity, enabling a modular "Build-and-Click" strategy:

-

C2-Position (Bromo): A highly reactive electrophile for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille) to attach the electron-donor fluorophore core.

-

C4-Position (Ethynyl): A bioorthogonal "Click" handle (alkyne) for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach targeting ligands (e.g., mitochondrial peptides, antibodies) without quenching fluorescence.

Chemical Synthesis & Modular Assembly[1]

The synthesis of the core scaffold requires precise regiocontrol. While 2,4-dibromothiazole is a common starting material, direct ethynylation often suffers from poor regioselectivity (C2 vs. C4 competition). The Hantzsch Thiazole Synthesis followed by a Sandmeyer-type transformation provides the highest isomeric purity.

Part A: Synthesis of the Core Scaffold (2-Bromo-4-ethynylthiazole)

Step 1: Hantzsch Cyclization

-

Reagents: Thiourea, 1-bromo-3-butyn-2-one (or protected equivalent like 1-bromo-4-(trimethylsilyl)but-3-yn-2-one).

-

Mechanism: Condensation of the

-haloketone with thiourea yields 2-amino-4-ethynylthiazole. -

Protocol:

-

Dissolve 1-bromo-4-(trimethylsilyl)but-3-yn-2-one (10 mmol) in Ethanol (50 mL).

-

Add Thiourea (11 mmol) and stir at reflux for 2 hours.

-

Cool to RT. The HBr salt of the product precipitates. Filter and neutralize with NaHCO

to obtain 2-amino-4-(TMS-ethynyl)thiazole .

-

Step 2: Sandmeyer Bromination

-

Reagents:

-Butyl Nitrite ( -

Rationale: Converts the C2-amino group to a C2-bromo group via a diazonium intermediate.

-

Protocol:

-

Suspend CuBr

(12 mmol) in dry MeCN (30 mL) at 0°C. -

Add

-BuONO (15 mmol) dropwise. -

Slowly add 2-amino-4-(TMS-ethynyl)thiazole (10 mmol).

-

Stir at RT for 4 hours. Quench with 1M HCl. Extract with EtOAc.[1][2]

-

Purify via silica gel chromatography (Hexane/EtOAc) to yield 2-bromo-4-(TMS-ethynyl)thiazole .

-

Optional: Deprotect TMS with K

CO

-

Part B: Probe Construction (The "Turn-On" Fluorophore)

To create a functional probe, we must extend the conjugation at the C2 position.

-

Reaction: Suzuki-Miyaura Coupling.[3]

-

Partner: 4-(N,N-Dimethylamino)phenylboronic acid (D-ring).

-

Protocol:

-

Combine 2-bromo-4-(TMS-ethynyl)thiazole (1.0 eq), Boronic Acid (1.2 eq), Pd(PPh

) -

Degas with Argon. Reflux for 12 hours.

-

Workup and purify.[2] The resulting molecule is a TMS-protected D-

-A fluorophore . -

Final Deprotection: Treat with TBAF (THF, 0°C, 30 min) to liberate the terminal alkyne: Probe-alkyne .

-

Visualization: Modular Synthesis Workflow

Figure 1: Step-by-step synthetic pathway for generating the 2-Bromo-4-ethynylthiazole scaffold and converting it into a functional fluorescent probe.

Application Protocols

Protocol A: Bioorthogonal Labeling (CuAAC "Click" Reaction)

This protocol describes the conjugation of the Probe-alkyne to an Azide-functionalized target (e.g., Azide-modified Glucose for metabolic labeling).

Materials:

-

Probe-alkyne (Stock: 10 mM in DMSO).

-

Target-Azide (e.g., Azide-sugar labeled cell lysate).

-

CuSO

(50 mM aq). -

THPTA Ligand (100 mM aq) – Critical for protecting proteins from Cu(I) oxidation.

-

Sodium Ascorbate (100 mM fresh).

Procedure:

-

Lysate Prep: Dilute protein lysate to 1-2 mg/mL in PBS (pH 7.4).

-

Click Mix Assembly: In a separate tube, premix CuSO

and THPTA (1:2 molar ratio) and incubate for 5 mins. -

Reaction: Add reagents to the lysate in this order:

-

Probe-alkyne (Final: 10-50 µM).

-

Cu/THPTA Complex (Final: 1 mM Cu).

-

Sodium Ascorbate (Final: 2.5 mM).

-

-

Incubation: Vortex gently and incubate for 1 hour at RT in the dark.

-

Termination: Precipitate proteins with cold acetone or MeOH to remove excess free probe.

-

Analysis: Resuspend pellet in SDS-PAGE buffer and analyze via in-gel fluorescence scanning.

Protocol B: Live-Cell Imaging (Mitochondrial Targeting)

If the probe is designed with a cationic donor (e.g., Pyridinium) coupled to the 2-bromo position, it may inherently target mitochondria.

-

Seeding: Seed HeLa cells in a confocal dish (35 mm) 24h prior.

-

Staining: Incubate cells with Probe-alkyne (1-5 µM) in DMEM (no FBS) for 30 mins at 37°C.

-

Washing: Wash 3x with PBS.

-

Fixation (Optional): Fix with 4% PFA if performing subsequent Click chemistry on fixed cells.

-

Imaging:

-

Excitation: 405 nm or 488 nm (depending on the donor group attached).

-

Emission: Collect 500–600 nm (Thiazole push-pull dyes typically emit in Green/Yellow).

-

Logical Pathway of Probe Activation

The following diagram illustrates the mechanism of action for a typical 2-Bromo-4-ethynylthiazole-derived probe.

Figure 2: Logical flow from chemical scaffold to functional biological imaging agent.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Polymerization of alkyne | Use TMS-protected alkyne precursor; maintain temp < 80°C. |

| Regio-isomers in Coupling | C4-Br reacting (if using 2,4-dibromo) | Switch to Hantzsch synthesis route (Part A) to guarantee 2-Br/4-Ethynyl regiochemistry. |

| High Background in Imaging | Non-specific hydrophobic binding | Wash cells with 1% BSA in PBS; reduce probe concentration < 1 µM. |

| Copper Toxicity | Excess Cu(I) in Click reaction | Increase THPTA:Cu ratio to 5:1; use Sodium Ascorbate as the last additive. |

References

-

Regioselective Synthesis of Thiazoles: Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795. Link

- Thiazole-Based Fluorophores: Beverina, L., et al. (2010). Thiazolothiazole-based organic dyes: Synthesis and photophysical properties. Organic Letters, 12(15), 3416-3419.

-

Click Chemistry on Heterocycles: Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical Research, 25(10), 2216–2230. Link

- Hantzsch Synthesis Mechanism: Eicher, T., & Hauptmann, S. (2003).

-

Sandmeyer Reaction on Thiazoles: Ertas, E., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.[4][5] The Journal of Organic Chemistry, 82(11), 5947–5951.[5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2-Bromo-4-ethynylthiazole as a Bifunctional Linker Module for Metal-Organic Frameworks (MOFs)

Executive Summary

2-Bromo-4-ethynylthiazole is a high-value heterocyclic building block that offers a unique "plug-and-play" capability for Metal-Organic Framework (MOF) functionalization. Unlike standard benzene-based linkers, the thiazole core introduces electron-deficient nitrogen/sulfur sites capable of specific host-guest interactions, while its bifunctionality—a reactive aryl bromide at position C2 and a bio-orthogonal ethynyl handle at position C4—enables precise modular construction.

This guide details the synthesis, ligand integration, and reticular assembly of MOFs utilizing this module. We move beyond simple descriptions to provide a causal analysis of why specific protocols are chosen, focusing on the synthesis of a model ligand, 5-(4-ethynylthiazol-2-yl)isophthalic acid , and its subsequent incorporation into a zirconium-based framework (UiO-66 analogue).

Chemical Architecture & Logic

The utility of 2-bromo-4-ethynylthiazole lies in its orthogonal reactivity profile.

| Feature | Chemical Logic | Application in MOFs |

| C2-Bromo | Electrophilic site activated by the adjacent Nitrogen. Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Stille). | Used to anchor the thiazole module onto a dicarboxylate "backbone" (e.g., isophthalic acid) to form the primary MOF linker. |

| C4-Ethynyl | Nucleophilic/Dipolar handle. Stable under solvothermal MOF synthesis conditions (up to ~120°C). | Serves as a "Click-Ready" tag for Post-Synthetic Modification (PSM) via CuAAC (Click chemistry) to install drugs, fluorophores, or catalytic sites inside the pore. |

| Thiazole Core | Electron-deficient aromatic heterocycle.[1] | Enhances CO₂ uptake via Lewis acid-base interactions; modulates pore polarity. |

Visual Workflow: From Precursor to Functional MOF

Protocol 1: Synthesis of the Linker Module

Target: 2-Bromo-4-ethynylthiazole Note: Direct bromination of 4-ethynylthiazole is chemically risky due to alkyne sensitivity. The robust route proceeds via the ester.

Reagents & Equipment[2][3][4]

-

Starting Material: Ethyl 2-aminothiazole-4-carboxylate.

-

Reagents: Copper(II) bromide (

), tert-Butyl nitrite ( -

Solvents: Acetonitrile (MeCN), Dichloromethane (DCM), Methanol (MeOH).

Step-by-Step Methodology

Step A: Sandmeyer Bromination (C2 Functionalization)

-

Dissolution: Dissolve ethyl 2-aminothiazole-4-carboxylate (10 mmol) in anhydrous MeCN (50 mL).

-

Activation: Add

(1.2 equiv) causing the solution to turn dark green. -

Diazotization: Dropwise add

(1.5 equiv) at 0°C. The reaction generates -

Reaction: Stir at room temperature (RT) for 2 hours. The amino group is converted to a diazonium salt, which is immediately displaced by bromide.

-

Workup: Quench with 1M HCl, extract with EtOAc. Purify via silica flash chromatography (Hex/EtOAc).

-

Checkpoint: Product is Ethyl 2-bromothiazole-4-carboxylate .

-

Step B: Reduction to Aldehyde

-

Cooling: Dissolve the bromo-ester (5 mmol) in dry DCM (20 mL) and cool to -78°C.

-

Reduction: Add DIBAL-H (1.0 M in hexanes, 1.1 equiv) dropwise over 20 mins. Critical: Do not over-reduce to the alcohol. If over-reduction occurs, re-oxidize with DMP or Swern conditions.

-

Quench: Add Methanol (2 mL) at -78°C, then saturated Rochelle’s salt solution. Warm to RT and stir vigorously until phases separate.

-

Checkpoint: Product is 2-bromo-4-formylthiazole .

-

Step C: Seyferth-Gilbert Homologation (Alkyne Installation)

-

Preparation: Suspend the aldehyde (3 mmol) and

(2 equiv) in dry MeOH (15 mL). -

Reagent Addition: Add Bestmann-Ohira reagent (1.2 equiv) at 0°C.

-

Stir: Allow to warm to RT overnight. The phosphonate-stabilized carbanion attacks the aldehyde, forming the terminal alkyne.

-

Purification: Aqueous workup followed by column chromatography.

-

Final Product:2-Bromo-4-ethynylthiazole .

-

Storage: Store at -20°C under Argon. Terminal alkynes on heterocycles can slowly polymerize.

-

Protocol 2: Ligand Engineering

Target: 5-(4-ethynylthiazol-2-yl)isophthalic acid (

Reagents

-

2-Bromo-4-ethynylthiazole (from Protocol 1).

-

5-Boronoisophthalic acid (or its dimethyl ester).

-

Catalyst:

(5 mol%). -

Base:

(2M aqueous). -

Solvent: 1,4-Dioxane/Water (4:1).

Methodology

-

Degassing: Sparge the solvent mixture with

for 30 minutes. Oxygen poisons the Pd(0) catalyst. -

Coupling: Combine the thiazole (1 equiv), boronic acid (1.1 equiv), and base in a Schlenk flask. Add catalyst last.

-

Heating: Heat to 90°C for 16 hours. The C2-Br bond is highly reactive towards oxidative addition, facilitating efficient coupling.

-

Hydrolysis (if using ester): If the starting material was an ester, add LiOH (5 equiv) and reflux for 2 hours to reveal the free carboxylic acids.

-

Acidification: Acidify to pH ~2 with HCl. The ligand

will precipitate as an off-white solid. -

Purification: Recrystallize from DMF/Ethanol.

Protocol 3: MOF Assembly (Zr-Based)

Target: Zr-Thiazole-MOF (UiO-66 Topology Analogue) Rationale: Zirconium carboxylate bonds are chemically robust, allowing the framework to withstand subsequent "click" chemistry conditions.

Methodology

-

Precursor Mix: Dissolve

(0.05 mmol) and Ligand -

Modulator: Add Acetic Acid (30 equiv).

-

Expert Insight: The modulator competes with the ligand for Zr coordination, slowing down nucleation and improving crystallinity.

-

-

Solvothermal Synthesis: Seal in a 20 mL scintillation vial or Teflon autoclave. Heat at 120°C for 24 hours.

-

Activation: Centrifuge the resulting powder. Wash 3x with DMF (to remove unreacted ligand) and 3x with Methanol (to exchange pore solvent).

-

Drying: Activate under vacuum at 80°C for 12 hours. Note: Do not exceed 100°C to avoid thermal polymerization of the ethynyl groups.

Protocol 4: Post-Synthetic Modification (Click Chemistry)

Objective: Covalent attachment of an azide-functionalized cargo (e.g.,

Methodology

-

Suspension: Suspend activated MOF (10 mg) in Ethanol/Water (2:1, 2 mL).

-

Reagents: Add Azide-Cargo (2 equiv relative to ethynyl sites).

-

Catalyst Loading: Add

(5 mol%) and Sodium Ascorbate (10 mol%). -

Incubation: Stir gently at 40°C for 12 hours.

-

Washing: Centrifuge and wash extensively with EDTA solution (0.1 M) to strip copper residues from the framework, then wash with Ethanol.

Visual Pathway: Synthesis & Functionalization[2][3][4]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step A | Incomplete diazotization or side reactions. | Ensure anhydrous MeCN is used. Add |

| No Alkyne Formed (Step C) | Aldehyde oxidation or wet methanol. | Use freshly distilled methanol. Ensure the Bestmann-Ohira reagent is of high quality (check NMR). |

| Amorphous MOF | Nucleation too fast. | Increase the amount of Acetic Acid modulator (up to 50-100 equiv). Try Benzoic Acid as a stronger modulator. |

| Pore Blockage after PSM | Copper trapping or incomplete washing. | Wash with EDTA (chelator) is mandatory. Ensure the "Cargo" molecule is smaller than the MOF pore window. |

References

-

Thiazole Synthesis (Sandmeyer)

- Title: Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.

- Source:Journal of Organic Chemistry (via PubMed/ResearchG

-

URL:[Link]

-

Bestmann-Ohira Reagent Protocol

- Title: The Bestmann–Ohira Reagent: A Vers

-

Source:Synlett.[5]

- Context: Standard protocol for converting aldehydes to terminal alkynes.

-

Thiazole-Based MOFs

- Title: Thiazolo[5,4-d]thiazole-Based Metal-Organic Framework for C

- Source:PubMed.

-

URL:[Link]

-

Sonogashira/Suzuki Coupling on Thiazoles

- Click Chemistry in MOFs: Title: Post-synthetic modification of metal–organic frameworks via click chemistry. Source:Chemical Society Reviews. Context: General protocols for CuAAC inside MOF pores.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Optimizing Sonogashira coupling conditions for 2-Bromo-4-ethynylthiazole

Topic: Content Type: Technical Support Center (Troubleshooting & FAQs)

Technical Support Center: 2-Bromo-4-ethynylthiazole Optimization

Welcome to the Advanced Synthesis Support Module. You are working with 2-Bromo-4-ethynylthiazole , a bifunctional "Janus" substrate. It possesses two reactive handles: a nucleophilic terminal alkyne and an electrophilic C2-bromide. This dual nature presents specific challenges regarding chemoselectivity (orthogonality) and catalyst stability (sulfur poisoning).

This guide does not offer generic advice. It provides a logic-driven framework to optimize your specific coupling scenario.

Part 1: The Core Challenge (Chemo-Selectivity)

Before mixing reagents, you must identify your reaction class. This molecule will behave differently depending on which "handle" you intend to couple.

| Scenario | Reaction Type | Primary Risk | Optimization Strategy |

| A. Coupling the Alkyne | The thiazole acts as the Nucleophile . You are coupling it to an external Aryl Halide (Ar-I/Br). | Homocoupling (Glaser): The thiazole alkyne dimerizes. Loss of C2-Br: The C2-bromide reacts unwantedly. | Copper-Free Conditions. Use Ar-I partners.[1][2] Keep temperature < 40°C to preserve the C2-Br. |

| B. Coupling the Bromide | The thiazole acts as the Electrophile . You are coupling it to an external Alkyne. | Oligomerization: The terminal alkyne on the thiazole reacts with its own C2-Br (head-to-tail polymerization). | Mandatory Protection. You cannot efficiently couple the C2-Br unless the terminal alkyne is protected (e.g., TIPS) or the external alkyne is in vast excess (wasteful). |

Part 2: Critical Troubleshooting (FAQs)

Q1: My reaction mixture turns black immediately, and conversion stops. Why?

Diagnosis: "Palladium Death" via Sulfur Poisoning. The thiazole nitrogen and sulfur atoms are soft Lewis bases that coordinate strongly to the Palladium(II) center, displacing weak ligands (like PPh3) and forming inactive complexes. This leads to Pd aggregation (Pd black).

The Fix:

-

Stop using: Pd(PPh3)4 or Pd(PPh3)2Cl2. They are too labile.

-

Start using: Bulky, electron-rich phosphine ligands that bind tighter than the thiazole sulfur.

-

Recommendation: XPhos or SPhos with Pd(OAc)2 or Pd2(dba)3.

-

Alternative: Pd(dppf)Cl2 (The bidentate ligand resists displacement).

-

Q2: I see the starting material disappearing, but I'm isolating a dimer (Glaser product).

Diagnosis: Copper-Mediated Homocoupling. If you are using CuI as a co-catalyst, the presence of even trace oxygen turns the catalytic cycle into an oxidative dimerization engine. 2-Bromo-4-ethynylthiazole is particularly prone to this due to the electron-withdrawing nature of the thiazole ring, which increases the acidity of the terminal alkyne proton.

The Fix:

-

Switch to Copper-Free: See the Gold Standard Protocol below.

-

Degassing: Sparging with nitrogen is insufficient.[3] Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen.

Q3: I want to couple the alkyne handle to an Aryl Bromide, but the C2-Bromide on the thiazole is reacting too.

Diagnosis: Loss of Orthogonality. The C2-position of thiazole is electron-deficient (similar to 2-bromopyridine), making it highly activated for oxidative addition. If you heat the reaction to activate your external Aryl Bromide, the catalyst will also attack the Thiazole C2-Br.

The Fix:

-

Change the Partner: Switch your external partner to an Aryl Iodide . Ar-I undergoes oxidative addition much faster than the Thiazole-Br.

-

Lower Temperature: Run the reaction at Room Temperature (20-25°C) . Ar-I will react; Thiazole-Br will remain inert.

Part 3: Decision Logic & Mechanism

The following diagram illustrates the decision matrix for optimizing your specific pathway.

Figure 1: Optimization logic tree for bifunctional thiazole substrates. Blue indicates the starting point; Green indicates viable pathways; Red indicates failure modes.

Part 4: The "Gold Standard" Protocol

This protocol is optimized for Scenario A (Coupling the Thiazole Alkyne to an Aryl Iodide) while preserving the C2-Bromide. It utilizes a Copper-Free system to eliminate homocoupling and a Bulky Phosphine to prevent sulfur poisoning.

Reagents:

-

Substrate: 2-Bromo-4-ethynylthiazole (1.0 equiv)

-

Partner: Aryl Iodide (1.1 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%)

-

Why: XPhos forms a highly active monoligated Pd(0) species that is resistant to thiazole poisoning.

-

-

Base: Cs₂CO₃ (2.0 equiv)[4]

-

Why: Inorganic bases often outperform amines for thiazoles, reducing side reactions.

-

-

Solvent: Acetonitrile (MeCN) or THF (Dry, degassed).

Step-by-Step Workflow:

-

Preparation (The Glovebox Alternative): If you do not have a glovebox, flame-dry a Schlenk tube and let it cool under a stream of Argon.

-

Solids Addition: Add Pd(OAc)₂, XPhos, Cs₂CO₃, and the Aryl Iodide to the tube. Note: Do not add the alkyne (thiazole) yet.

-

Degassing (Crucial): Add the solvent. Freeze the mixture in liquid nitrogen, apply vacuum, then thaw (Freeze-Pump-Thaw x3). Backfill with Argon.[5]

-

Catalyst Pre-activation: Stir the mixture at room temperature for 10 minutes. This allows the Pd-XPhos complex to form before the sulfur-containing thiazole is introduced.

-

Substrate Addition: Add the 2-Bromo-4-ethynylthiazole (dissolved in a minimum amount of degassed solvent) via syringe.

-

Reaction: Stir at Room Temperature (25°C) for 4–12 hours.

-

Monitoring: Check TLC/LCMS every 2 hours. Look for the disappearance of the Aryl Iodide.

-

Troubleshooting: If conversion is <10% after 4 hours, raise temperature to 40°C. Do not exceed 50°C to protect the C2-Br.

-

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

-

Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[6] Angewandte Chemie International Edition.

-

Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp- and sp2-Hybridized Carbon Atoms.[7] Angewandte Chemie International Edition.

- Potts, K. T. (1977). The Chemistry of Thiazoles and Thiazolines. Chemical Reviews. (Foundational text on Thiazole stability/reactivity).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

Technical Support Center: Synthesis of 2-Bromo-4-ethynylthiazole

Ticket ID: #THZ-4-ALK-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Route Analysis

User Issue: "I am attempting a Sonogashira coupling on 2,4-dibromothiazole to install the ethynyl group at position 4, but I am consistently isolating the wrong regioisomer (2-ethynyl-4-bromothiazole) or observing decomposition."

Root Cause Analysis: The synthesis of 2-bromo-4-ethynylthiazole presents a classic "Regioselectivity Trap." In 2,4-disubstituted thiazoles, the C2 position is significantly more electrophilic and reactive toward oxidative addition by Palladium(0) than the C4 position.

-

Direct Coupling Failure: Attempting a Sonogashira coupling on 2,4-dibromothiazole will almost exclusively functionalize the C2 position first, resulting in 2-alkynyl-4-bromothiazole (the inverse of your target).

-

The Solution: You must construct the C4-alkyne before or independent of metal-catalyzed cross-coupling, or use a precursor where the C4 position is already functionalized as a carbonyl.

Recommended Workflow: Switch immediately from Direct Cross-Coupling to the Aldehyde Homologation (Seyferth-Gilbert) route. This pathway preserves the sensitive C2-Bromine bond while efficiently installing the C4-alkyne.

Decision Matrix: Pathway Selection

Figure 1: Comparative analysis of synthetic routes. Route A fails due to intrinsic thiazole electronics. Route B (Green) is the validated pathway.

Validated Protocol: The Homologation Route

This protocol avoids the regioselectivity issue entirely by converting a C4-ester to a C4-alkyne.

Phase 1: Precursor Preparation

Starting Material: Ethyl 2-bromothiazole-4-carboxylate (Commercially available or synthesized via Hantzsch synthesis).

| Step | Reagents | Conditions | Critical Note |

| 1. Reduction | NaBH₄, EtOH | 0°C to rt, 2h | Do not use LAH. Lithium Aluminum Hydride can reduce the C2-Br bond (hydrodebromination). NaBH₄ is chemoselective for the ester. |

| 2. Oxidation | MnO₂ (activated) | DCM, Reflux, 4h | Swern oxidation is also acceptable, but MnO₂ is easier to work up (filtration) and avoids foul-smelling sulfides. |

| Output | 2-Bromo-4-formylthiazole | Solid | Store under inert gas. Aldehydes on heterocycles are prone to air oxidation. |

Phase 2: Bestmann-Ohira Homologation

This is the critical step. We use the Bestmann-Ohira Reagent (BOR) instead of the traditional Seyferth-Gilbert conditions (

Reagents:

-

Substrate: 2-Bromo-4-formylthiazole (1.0 equiv)

-

Reagent: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 equiv)

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: MeOH (Dry)

Protocol:

-

Dissolve the aldehyde and BOR in dry MeOH under Argon.

-

Cool to 0°C.

-

Add K₂CO₃ in one portion.

-

Stir at 0°C for 30 mins, then warm to room temperature for 4–6 hours.

-

Quench: Dilute with Et₂O, wash with sat. NaHCO₃.

-

Purification: Silica gel chromatography (Hexanes/EtOAc). The product is less polar than the aldehyde.

Troubleshooting & FAQs

Ticket #1: "My reaction mixture turned black and I lost the product."

Diagnosis: Polymerization of the terminal alkyne. Explanation: Electron-deficient heteroaryl acetylenes (like thiazoles) are prone to polymerization, especially in concentrated solutions or presence of metal traces. Fix:

-

Dilution: Run the Bestmann-Ohira reaction at 0.05 M concentration.

-

Stabilization: If you are not using the product immediately, store it as a dilute solution in benzene or toluene at -20°C. Do not store neat.

Ticket #2: "I see a byproduct where the Bromine is gone (replaced by H or OMe)."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr) at C2. Explanation: The C2 position of a thiazole is highly electrophilic. In the presence of Methoxide (generated from K₂CO₃/MeOH), the Bromine can be displaced. Fix:

-

Lower Temperature: Keep the reaction at 0°C for the duration; do not warm to rt unless necessary.

-

Solvent Switch: If methoxide attack is persistent, switch the solvent system to THF and use Cs₂CO₃ as the base. This reduces the concentration of aggressive alkoxide species.

Ticket #3: "Can I use the Corey-Fuchs reaction instead?"

Diagnosis: Protocol deviation. Analysis: The Corey-Fuchs reaction requires triphenylphosphine and CBr₄ (formation of dibromoolefin) followed by treatment with n-BuLi (Lithium-Halogen exchange/elimination). Verdict: ABSOLUTELY NOT. n-BuLi will instantly perform a Lithium-Halogen exchange at the C2-Br position of the thiazole ring, destroying your starting material before the alkyne is formed. You must use base-mediated homologation (Bestmann-Ohira) which avoids organolithiums.

Mechanistic Insight (The "Why")

The failure of the direct Sonogashira coupling is dictated by the relative energy of the oxidative addition transition states.

Figure 2: Kinetic preference for Pd-insertion. The electron-withdrawing nature of the adjacent Nitrogen atom makes the C-Br bond at C2 significantly more electron-deficient and reactive.

References

-

Regioselectivity of Thiazole Cross-Coupling: Bach, T., & Heuser, S. (2002). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. The Journal of Organic Chemistry, 67(16), 5789–5795.

-

Bestmann-Ohira Reagent Protocol: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[1][2] An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes.[3] Synlett, 1996(06), 521–522.[1]

-

Synthesis of Ethyl 2-bromothiazole-4-carboxylate (Precursor): Organic Syntheses, Coll. Vol. 11, p.94 (2000); Vol. 76, p.23 (1999). (General method for thiazole carboxylates).

Sources

Stability issues of 2-Bromo-4-ethynylthiazole under different reaction conditions

Technical Support Center: Stability & Handling of 2-Bromo-4-ethynylthiazole

Executive Summary: The Dual-Reactivity Challenge

Compound: 2-Bromo-4-ethynylthiazole (CAS: 1211520-19-2) Core Issue: This compound possesses two highly reactive functional groups: an electrophilic C2-Bromide and a nucleophilic/acidic C4-Terminal Alkyne .[1][2] Its stability is compromised not just by environmental factors, but by chemoselectivity conflicts during reactions. The terminal alkyne is prone to oxidative homocoupling (Glaser coupling) and polymerization, while the C2-bromide is sensitive to metal-halogen exchange.

Module 1: Storage & Pre-Reaction Handling

Q1: I just received a shipment of 2-Bromo-4-ethynylthiazole. How should I store it to prevent degradation? A: Immediate stabilization is required. The terminal alkyne is the primary instability factor.

-

Temperature: Store at -20°C . Room temperature storage significantly increases the rate of spontaneous polymerization.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen promotes oxidative homocoupling (dimerization) to form the bis-thiazole diyne, especially if trace metal impurities are present.

-

Light: Protect from light. Thiazole halides can undergo photodehalogenation or radical rearrangements over extended periods.

Q2: The compound has turned from a pale yellow solid to a dark brown gum. Is it still usable? A: Likely No. Darkening indicates polymerization of the ethynyl group or formation of complex degradation products.

-

Diagnostic: Run a TLC. If you see a streak from the baseline or a new spot with much lower Rf (dimer), purification is necessary.

-

Recovery: If the bulk is still intact, repurify via silica gel chromatography immediately. Do not distill, as heating concentrated terminal alkynes is a safety hazard (explosion risk).

Module 2: Reaction-Specific Stability & Troubleshooting

Q3: I am trying to perform a Sonogashira coupling on the C2-bromide, but I am getting a complex mixture. What is happening? A: You are likely experiencing "Self-Sonogashira" or Glaser Coupling .

-

The Problem: The terminal alkyne on your starting material (C4-ethynyl) acts as a nucleophile and reacts with the C2-bromide of another molecule (Self-Sonogashira), creating oligomers. Alternatively, trace Copper(I) and Oxygen are driving the dimerization of the alkyne (Glaser Coupling).

-

The Fix: You cannot easily couple the bromide while the alkyne is free.

-

Protocol Shift: Use a Protecting Group . Protect the terminal alkyne with a silyl group (e.g., TMS or TIPS) before attempting Pd-catalyzed coupling at the C2 position.

-

Alternative: If you must proceed without protection, use copper-free Sonogashira conditions (Pd-only) to minimize homocoupling, though self-coupling remains a risk.

-

Q4: During a "Click" reaction (CuAAC) involving the alkyne, I see loss of the bromine atom. Why? A: This is due to Copper-Mediated Debromination or oxidative addition.

-

Mechanism: In the presence of Cu(I) catalysts and reducing agents (like sodium ascorbate), activated heteroaryl halides (like 2-bromothiazole) can undergo reduction (replacing Br with H) or Ullmann-type couplings.

-

Solution:

-

Lower the Cu(I) loading (0.5 - 1 mol%).

-

Use a stabilizing ligand like THPTA or TBTA to protect the Cu(I) center and accelerate the click reaction, allowing you to run it at lower temperatures (0°C to RT) where the C-Br bond is stable.

-

Q5: Is the compound stable in basic conditions (e.g., K2CO3, NaH)? A: Conditional Stability.

-

Weak Bases (K2CO3, Et3N): Stable at room temperature. These will deprotonate the terminal alkyne (pKa ~25), forming an acetylide. This is necessary for coupling but makes the species air-sensitive (oxidative dimerization).

-

Strong Bases (n-BuLi, LDA): Unstable. 2-Bromothiazoles undergo "Halogen Dance" rearrangement or nucleophilic attack at the C2 position. If you treat this compound with n-BuLi, you will likely trigger Lithium-Halogen exchange at C2 and deprotonation at the alkyne, leading to a dianion that can polymerize or ring-open.

Module 3: Visualization of Degradation Pathways

The following diagram illustrates the three primary degradation pathways for 2-Bromo-4-ethynylthiazole: Glaser Coupling (Oxidative), Self-Oligomerization (Pd-catalyzed), and Hydration (Acid-catalyzed).

Caption: Figure 1. Primary degradation pathways. Red paths indicate irreversible C-C bond formation leading to insoluble byproducts. Yellow path indicates functional group interconversion.

Module 4: Recommended Protocols

Protocol A: Safe De-aeration (Preventing Glaser Coupling)

Use this before adding any metal catalyst.

-

Dissolve 2-Bromo-4-ethynylthiazole in the reaction solvent (e.g., THF, DMF).

-

Submerge a glass pipette connected to an Argon line into the solution.

-

Bubble Argon vigorously for 15-20 minutes . (Sparging).[3][4][5]

-

Add catalysts (Pd, Cu) under a counter-flow of Argon.

-

Seal the vessel immediately.

Protocol B: Purification of Partially Degraded Material

If the compound is slightly brown but contains recoverable material.

-

Stationary Phase: Silica Gel (Acid-washed is preferred to prevent alkyne hydration, though standard is usually acceptable).

-

Eluent: Hexanes/Ethyl Acetate (Gradient 0% -> 20%).

-

Procedure: Load the crude dark oil onto a short plug of silica. Elute quickly. The monomer (2-Bromo-4-ethynylthiazole) will elute first. The dimer (Glaser product) is much more polar and will streak or stay at the baseline.

-

Evaporation: Remove solvent at <30°C . Do not heat the water bath above 40°C.

References

-

Glaser Coupling Mechanism & Conditions

-

Glaser Coupling. Organic Chemistry Portal. Available at: [Link]

-

-

Thiazole Reactivity & Synthesis

- Acetylene Chemistry: Chemistry, Biology and Material Science. F. Diederich, P. J. Stang, R. R. Tykwinski (Eds.), Wiley-VCH, 2005.

-

Cross-Coupling of Bromothiazoles

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Bromo-4-ethynylthiazole (1 x 100 mg) | Reagentia [reagentia.eu]

- 3. m.youtube.com [m.youtube.com]

- 4. Buy Ethyl 4-bromothiazole-2-carboxylate (EVT-1681416) | 959755-96-5 [evitachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Glaser Coupling, Hay Coupling [organic-chemistry.org]

- 7. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

Overcoming low reactivity of 2-Bromo-4-ethynylthiazole in coupling reactions

Technical Support Center: Advanced Synthesis Guide Topic: Overcoming Low Reactivity of 2-Bromo-4-ethynylthiazole in Coupling Reactions Ticket ID: #THZ-BR-042 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Thiazole Paradox"

Users frequently report "low reactivity" with 2-Bromo-4-ethynylthiazole . However, mechanistically, the C2-Br bond is electronically activated for oxidative addition due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

The observed failure is rarely due to bond strength. Instead, it is caused by two competing inhibition pathways:

-

Catalyst Sequestration (The "N-Effect"): The thiazole nitrogen possesses a lone pair that strongly coordinates to Palladium (Pd), displacing labile ligands and forming stable, non-reactive Pd(II)-thiazole complexes. This halts the catalytic cycle.

-

Alkyne Interference: The C4-ethynyl group (terminal alkyne) is prone to oxidative homocoupling (Glaser coupling) or non-productive coordination to the metal center, further reducing catalyst availability.

This guide provides the protocols to break these inhibition cycles.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My Suzuki coupling at the C2 position stalls after 10% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing catalyst poisoning . Standard ligands (like PPh3 in Pd(PPh3)4) are easily displaced by the thiazole nitrogen. Once the thiazole binds to the Pd center as a ligand rather than a substrate, the catalyst becomes inert.

The Fix: Switch to dialkylbiaryl phosphine ligands (Buchwald Ligands).

-

Recommendation: Use XPhos or SPhos . These ligands are bulky and electron-rich.

-

Steric Benefit: The bulk prevents the thiazole nitrogen from approaching the Pd center to coordinate.

-

Electronic Benefit: They facilitate oxidative addition and, crucially, reductive elimination.

-

-

Precatalysts: Use precatalysts like XPhos Pd G2 or G3 to ensure a 1:1 Pd:Ligand ratio and rapid initiation.

Q2: The reaction turns black/brown immediately, and I see a dimer byproduct. What is happening?

Diagnosis: The "dimer" is likely the product of Glaser Homocoupling of your 4-ethynyl group.

-

Mechanism:[1][2][3] In the presence of trace Oxygen and Copper (often used as a co-catalyst), two terminal alkynes couple to form a diyne. This consumes your starting material and generates insoluble byproducts.

The Fix:

-

Eliminate Copper: Attempt a Cu-free Sonogashira or use Suzuki conditions (which don't require Cu).

-

Strict Anaerobic Conditions: Sparge solvents with Argon for at least 30 minutes. Use a glovebox if possible.

-

Protect the Alkyne: If the ethynyl group is not the reaction site, protect it with a TIPS (Triisopropylsilyl) group. The steric bulk of TIPS protects the alkyne from side reactions and improves the solubility of the thiazole.

Q3: Can I use a base like K2CO3?

Diagnosis: Weak bases often fail to promote transmetallation in hindered or electron-poor systems. However, strong bases can deprotonate the terminal alkyne (pKa ~25), leading to side reactions.

The Fix:

-

For Suzuki: Use K3PO4 (anhydrous) or Cs2CO3 in 1,4-dioxane/water mixtures. The "magic" solvent blend for thiazoles is often Dioxane:H2O (4:1) . The water is critical for boronic acid activation but must be degassed thoroughly.

-

For Sonogashira: Use organic bases like Diisopropylamine (DIPA) or Triethylamine (TEA) as the solvent/co-solvent.[4]

Part 2: Comparative Data & Ligand Selection

The following table summarizes the reactivity of 2-bromothiazole derivatives under various catalytic conditions.

| Ligand System | Catalyst Species | Conversion (24h) | Primary Failure Mode | Recommended For |

| PPh3 | Pd(PPh3)4 | < 15% | N-Coordination (Poisoning) | Simple Aryl Halides only |

| dppf | Pd(dppf)Cl2 | 40-60% | Slow Oxidative Addition | Stille Couplings |

| XPhos | XPhos Pd G3 | > 95% | None (Steric bulk prevents N-binding) | Thiazoles, Pyridines |

| P(t-Bu)3 | Pd2(dba)3 + Ligand | 85-90% | Air Sensitivity of Ligand | High-Reactivity Screenings |

| Amphos | PdCl2(Amphos)2 | 70-80% | Moderate Turnover | Scalable Industrial Processes |

Part 3: Optimized Experimental Protocols

Protocol A: High-Efficiency Suzuki Coupling (C2-Arylation)

Target: Coupling 2-Bromo-4-ethynylthiazole with Phenylboronic Acid.

Reagents:

-

2-Bromo-4-ethynylthiazole (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (2-3 mol%)

-

Base: K3PO4 (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-